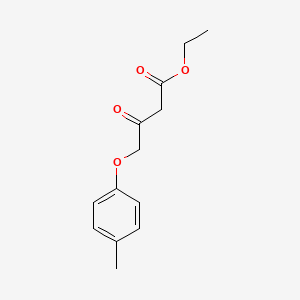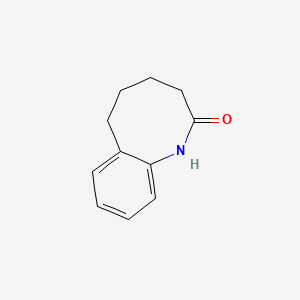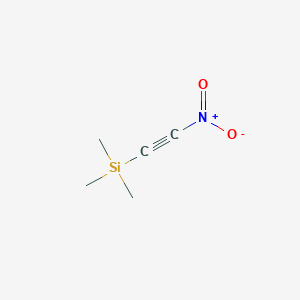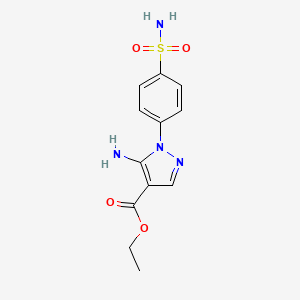
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H14N4O4S. It is characterized by a pyrazole ring substituted with an ethyl ester, an amino group, and a sulfamoylphenyl group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-keto ester.
Introduction of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, which is then coupled with the pyrazole ring.
Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Biochemistry: The compound is utilized in the study of enzyme inhibition, particularly in the context of sulfonamide-based inhibitors.
Industrial Applications: It serves as an intermediate in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the sulfamoylphenyl group.
4-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is unique due to the presence of both the sulfamoylphenyl and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZXPGKKJMZIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501100 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72292-62-7 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
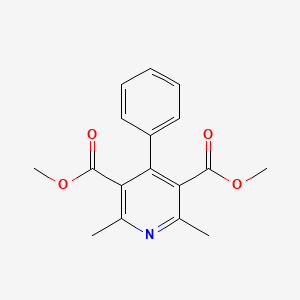
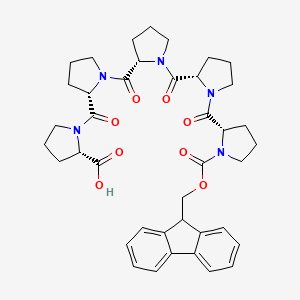

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
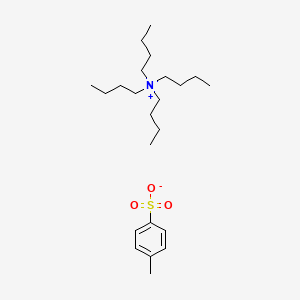
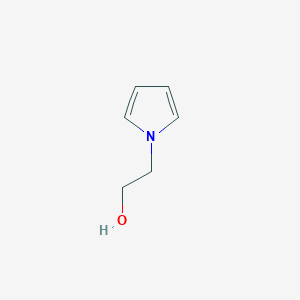
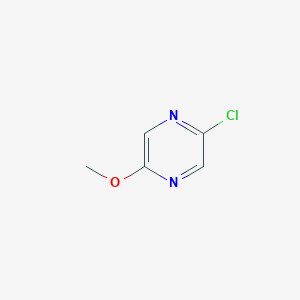
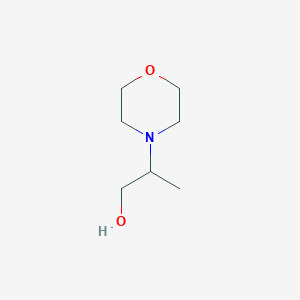

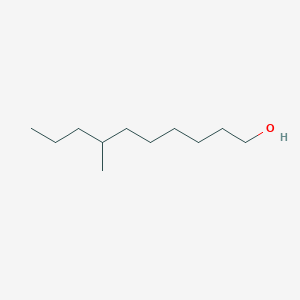
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
